SR144528

Description

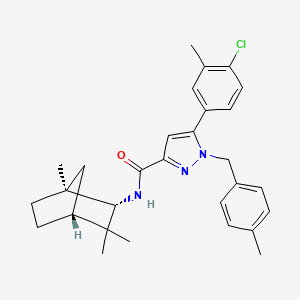

SR144528, first reported in 1998, is a diphenylpyrazole derivative and the first highly potent, selective, and orally active antagonist of the cannabinoid CB2 receptor . It exhibits subnanomolar affinity for CB2 receptors (Ki = 0.6 nM for human and rat CB2) and >700-fold selectivity over CB1 receptors (Ki = 400 nM) . In vivo, it displaces CB2 agonist binding in mouse spleen at 0.35 mg/kg (oral ED50) without affecting brain CB1, making it a critical tool for studying CB2’s role in immune regulation .

This compound also exhibits inverse agonist activity at CB2, reversing constitutive receptor signaling in certain assays . However, its effects extend beyond cannabinoid receptors, with off-target interactions reported at GPR6, ACAT, and PDE5 at micromolar concentrations .

Properties

IUPAC Name |

5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl]pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34ClN3O/c1-18-6-8-20(9-7-18)17-33-25(21-10-11-23(30)19(2)14-21)15-24(32-33)26(34)31-27-28(3,4)22-12-13-29(27,5)16-22/h6-11,14-15,22,27H,12-13,16-17H2,1-5H3,(H,31,34)/t22-,27-,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUGVYNSRNKFXQM-XRHWURSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)NC3C(C4CCC3(C4)C)(C)C)C5=CC(=C(C=C5)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)N[C@H]3[C@]4(CC[C@H](C4)C3(C)C)C)C5=CC(=C(C=C5)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50940947 | |

| Record name | 5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192703-06-3 | |

| Record name | 5-(4-Chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192703-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SR 144528 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192703063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyrrole Core Synthesis

The synthesis commences with commercial 1-(4-chloro-3-methylphenyl)ethan-1-one (CAS 6746-65-2), which undergoes sequential transformations to construct the pyrazole ring (Table 1):

Table 1. Reaction sequence for pyrazole intermediate preparation

| Step | Reaction | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Oxime formation | NH2OH·HCl, NaOAc, EtOH, reflux, 4 h | 1-(4-Chloro-3-methylphenyl)ethan-1-one oxime | 92 |

| 2 | Michael addition | Methyl propiolate, DMF, 0°C to RT, 12 h | O-Vinyl oxime intermediate | 78 |

| 3 | Cyclization | Microwave irradiation, 150°C, 20 min | Methyl 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylate | 65 |

| 4 | N-Alkylation | 4-Methylbenzyl chloride, NaH, DMF, 0°C→RT | Methyl 5-(4-chloro-3-methylphenyl)-1-(4-methylbenzyl)-1H-pyrazole-3-carboxylate | 81 |

| 5 | Saponification | NaOH (2M), MeOH/H2O, reflux, 3 h | 5-(4-Chloro-3-methylphenyl)-1-(4-methylbenzyl)-1H-pyrazole-3-carboxylic acid | 95 |

Critical parameters include strict temperature control during Michael addition to prevent polymerization and microwave-assisted cyclization to enhance reaction efficiency.

Chiral Amine Preparation

The bicyclic amine (1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-amine is synthesized via resolution of racemic (±)-isopinocampheylamine using L-(+)-tartaric acid in ethanol. Crystallization affords the desired (1S,2S,4R)-enantiomer with >99% enantiomeric excess (ee).

Amide Coupling and Final Product Isolation

Activation of the carboxylic acid intermediate (5.0 mmol) with thionyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) generates the corresponding acyl chloride. Subsequent reaction with the chiral amine (1.1 eq) in presence of triethylamine (2.5 eq) yields this compound after purification by silica gel chromatography (hexane/EtOAc 3:1):

$$

\text{Reaction yield: 68\%} \

\text{Purity (HPLC): ≥98\%} \

\text{Chiral purity: >99\% ee (Chiralcel OD-H column)}

$$

Analytical Characterization

Table 2. Spectroscopic data for this compound

The crystalline solid exhibits a melting point of 182–184°C (DSC) and solubility profiles of 23 mg/mL in DMSO and <1 mg/mL in aqueous buffers at pH 7.4.

Process Optimization and Scale-Up Challenges

Key challenges in large-scale production include:

- Stereochemical control during bicyclic amine synthesis, addressed via catalytic asymmetric hydrogenation using Ru-BINAP complexes (up to 92% ee).

- Byproduct formation during N-alkylation, minimized by slow addition of 4-methylbenzyl chloride at 0°C.

- Purification efficiency improved via crystallization from heptane/EtOAc (3:1) rather than chromatographic methods.

Comparative Analysis of Synthetic Approaches

Table 3. Alternative synthetic routes to this compound

The original method remains preferred for preclinical batches due to superior purity, while patent routes offer cost advantages for bulk production.

Chemical Reactions Analysis

Types of Reactions: SR 144528 undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings.

Reduction: Reduction reactions can occur at the carbonyl group present in the pyrazole ring.

Substitution: Substitution reactions can take place at the aromatic rings, where halogen atoms or other substituents can be introduced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Halogenation reactions may use reagents like chlorine or bromine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmacological Properties

- Selectivity : SR144528 selectively blocks CB2 receptors without affecting CB1 receptors, making it ideal for studying immune modulation without central nervous system side effects .

- Mechanism of Action : It acts as an inverse agonist at the CB2 receptor, inhibiting downstream signaling pathways such as adenylyl cyclase and MAPK activation .

Immune Modulation

This compound has been extensively studied for its effects on immune cells. Research indicates that it can modulate cytokine production in microglia, with high concentrations reducing inflammatory cytokine secretion in response to stimuli like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) .

Neurobiology

In neurobiological studies, this compound has been shown to influence behavior and neurodevelopmental processes. For instance, adolescent treatment with this compound affected reward-learning behaviors in adulthood, indicating its potential impact on neurodevelopmental trajectories .

| Study | Findings |

|---|---|

| Adolescents treated with this compound showed altered goal-tracking behaviors in adulthood, suggesting long-term effects on cognitive functions. |

Cancer Research

Emerging studies suggest that this compound may play a role in cancer research by modulating tumor microenvironments through its effects on immune cell activity. Its ability to inhibit CB2 signaling may influence tumor progression and metastasis.

| Study | Findings |

|---|---|

| Investigated the role of this compound in modulating lymphangiogenesis related to cancer metastasis; results indicated potential therapeutic applications for inhibiting tumor spread. |

Case Study 1: Microglial Activation

A study assessed the effect of this compound on microglial activation markers post-LPS/IFN-γ stimulation. The findings revealed that while low concentrations did not alter cytokine secretion significantly, higher concentrations led to a marked reduction in inflammatory markers without affecting cell viability, suggesting potential therapeutic avenues for neuroinflammatory conditions .

Case Study 2: Behavioral Changes

In another investigation involving adolescent rats, treatment with this compound resulted in significant behavioral changes related to reward processing. This study highlighted the compound's potential implications for understanding addiction and reward-related disorders .

Mechanism of Action

SR 144528 exerts its effects by binding to the CB2 receptor and acting as an inverse agonist. This means that it not only blocks the receptor but also induces the opposite effect of an agonist. The compound inhibits the activation of adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels . It also blocks the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell signaling and inflammation . Additionally, SR 144528 has been found to inhibit sterol O-acyltransferase, an enzyme involved in lipid metabolism .

Comparison with Similar Compounds

Limitations and Considerations

- Dual Pharmacology : this compound’s inverse agonist activity complicates interpretation of CB2 constitutive signaling .

- Off-Target Effects : Doses >1 µM may confound results in immune and metabolic studies .

- Species Variability : Lower potency at rat CB2 (5–10-fold) and dog CB2 (30–300-fold) compared to human CB2 .

Biological Activity

SR144528 is a selective antagonist of the cannabinoid receptor type 2 (CB2), which plays a significant role in various biological processes, including immune response and inflammation. This compound has been extensively studied for its pharmacological effects, particularly in the context of neuroinflammation, pain modulation, and potential therapeutic applications in diseases like cerebral malaria.

This compound exhibits its biological activity primarily through its interaction with CB2 receptors. It has been shown to antagonize the effects of CB2 receptor agonists, thereby modulating various physiological responses. The compound operates effectively at low nanomolar concentrations, with a half-maximal inhibitory concentration (Ki) reported at approximately 0.6 nM .

Binding Affinity

The binding affinity of this compound for CB2 receptors has been characterized through radioligand binding assays, demonstrating its potency and selectivity. The compound's ability to displace radiolabeled ligands from CB2 receptors indicates its effectiveness as a competitive antagonist .

Inflammatory Response Modulation

Recent studies have highlighted the role of this compound in modulating inflammatory responses in microglia, the resident immune cells of the central nervous system. Specifically, research indicates that high concentrations (1 µM) of this compound can significantly reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS/IFN-γ-stimulated microglia, independent of CB2 receptor activity .

Cytotoxicity Assessment

Flow cytometry analyses have confirmed that this compound does not induce cytotoxic effects at concentrations that inhibit cytokine production, suggesting that its immunomodulatory effects may arise from off-target mechanisms rather than direct toxicity .

Study on Microglial Activation

In a study assessing the effects of this compound on microglial activation induced by LPS/IFN-γ stimulation, it was found that while acute treatment did not affect microglial activation markers at lower concentrations (1 nM to 10 nM), higher concentrations led to significant changes in cytokine secretion and microglial morphology. This suggests a complex interaction where this compound can influence inflammatory pathways without directly engaging the CB2 receptor .

Therapeutic Potential in Cerebral Malaria

Another important area of research involves the potential therapeutic applications of this compound in cerebral malaria. Studies have indicated that selective CB2 antagonists like this compound may provide disease-modifying effects in experimental models of cerebral malaria by mitigating excessive inflammatory responses .

Summary Table of Biological Activities

| Biological Activity | Effect | Concentration |

|---|---|---|

| Cytokine Secretion | Reduced TNF-α and IL-6 levels | 1 µM (LPS/IFN-γ) |

| Microglial Activation Markers | No significant change at 1-10 nM | 1-10 nM |

| Cytotoxicity | No effect on cell viability | 1 µM |

| Morphological Changes | Altered ramification index | 10 nM |

| Potential in Cerebral Malaria | Disease-modifying effects | Variable |

Q & A

Q. What is the molecular mechanism of SR144528 as a CB2 receptor antagonist/inverse agonist?

this compound binds competitively to the CB2 receptor with a Ki of 0.6 nM, acting as a high-affinity antagonist. Its inverse agonist activity is evidenced by its inhibition of constitutive CB2 receptor signaling, such as suppressing forskolin-sensitive adenylyl cyclase activity (EC50 = 26 nM in CHO-CB2 cells) . Methodologically, these effects are validated via radioligand binding assays and functional assays measuring cAMP levels in transfected cell lines .

Q. How does this compound modulate immune responses in preclinical models?

this compound reduces caspase-3 activity in Raw 264.7 macrophages (in vitro) and inhibits LPS-induced PGE2 release in BV-2 microglial cells. These effects are quantified via ELISA and immunoblotting, with statistical validation through ANOVA (e.g., F(3,34) = 29.98, p<0.0001) . Researchers should standardize LPS concentration and cell culture conditions to ensure reproducibility.

Q. What experimental models are suitable for studying this compound’s pharmacological effects?

Key models include:

- In vitro : CHO-CB2 cells for receptor affinity studies , Raw 264.7 macrophages for immune modulation .

- In vivo : Rodent models for delayed gastric emptying assays . Ensure CB2 receptor expression is confirmed via qPCR or immunohistochemistry to avoid off-target effects .

Advanced Research Questions

Q. How do structural modifications of this compound influence its binding to CB2 receptors?

Docking studies using Glide software (in a stearoyl-docosahexaenoylphosphatidylcholine bilayer model) reveal that the amide group of this compound forms a critical hydrogen bond with residue D275 in the EC-3 loop of CB2. Aromatic stacking interactions in the TMH5/6 domain further stabilize binding. Researchers can use alanine scanning mutagenesis to validate these interactions .

Q. Why do contradictory results arise regarding this compound’s role in PGE2 modulation?

In BV-2 cells, this compound alone suppresses LPS-induced PGE2 release but amplifies it when co-administered with LPS. This paradox may stem from context-dependent receptor coupling (e.g., Gαi vs. Gαs pathways). To resolve this, employ pathway-specific inhibitors (e.g., pertussis toxin for Gαi) and measure downstream effectors like cAMP and NF-κB .

Q. What are the implications of this compound’s off-target effects on GPR6 at high concentrations?

At micromolar concentrations, this compound activates GPR6, a cannabinoid-related orphan receptor. This necessitates concentration-response curves (0.1 nM–10 µM) to distinguish CB2-specific effects. Use siRNA knockdown or CB2/GPR6 dual-transfected cells to isolate receptor contributions .

Q. How can researchers reconcile discrepancies in this compound’s inverse agonist activity across studies?

Variability in CB2 receptor density (e.g., cDNA transfection levels in COS cells) and assay temperature (e.g., 25°C vs. 37°C) significantly impact results. Standardize transfection protocols and thermoregulate assay environments to minimize confounding factors .

Methodological Guidance

- For Receptor Binding Studies : Use saturation and competition binding assays with [³H]-CP55,940 as a radioligand. Include SR141716A (CB1 antagonist) to confirm CB2 selectivity .

- For Functional Assays : Measure cAMP accumulation via HTRF or ELISA. Pre-treat cells with PTX to assess Gαi dependency .

- For In Vivo Studies : Pair this compound with CB2 agonists (e.g., JWH-133) to validate antagonist efficacy. Monitor pharmacokinetics via LC-MS to ensure adequate brain penetration for CNS studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.